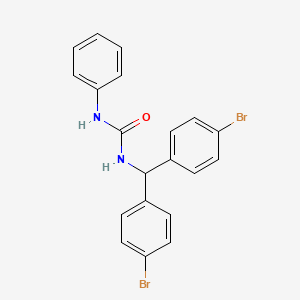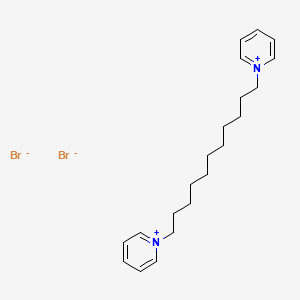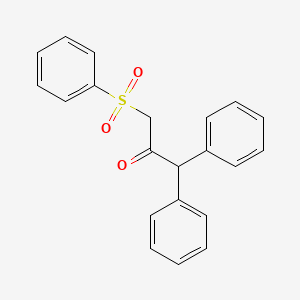![molecular formula C13H9NO3 B10839771 3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)
3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Preparation Methods
The synthesis of 3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial production methods often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and regioselectivity . For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds has been shown to efficiently produce 3,5-disubstituted isoxazoles .
Chemical Reactions Analysis
3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the oxidation of propargylamines to oximes followed by intramolecular cyclization can yield isoxazoles with a wide range of functional group compatibility .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer, antioxidant, antibacterial, and antimicrobial agent . Its ability to bind to various biological targets makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol involves its interaction with specific molecular targets and pathways. One common mechanism is the (3 + 2) cycloaddition reaction, where the compound acts as a dipolarophile and reacts with nitrile oxide . This reaction can proceed via a concerted mechanism or through the formation of metallacycle intermediates .
Comparison with Similar Compounds
3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol can be compared with other similar compounds, such as sulfamethoxazole, muscimol, and ibotenic acid . These compounds also contain the isoxazole moiety and exhibit various biological activities. this compound is unique in its specific functional groups and the range of reactions it can undergo .
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-1,2-benzoxazol-5-ol |
InChI |
InChI=1S/C13H9NO3/c15-9-3-1-8(2-4-9)13-11-7-10(16)5-6-12(11)17-14-13/h1-7,15-16H |
InChI Key |
SSWFRICEKZJJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC3=C2C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane](/img/structure/B10839732.png)






